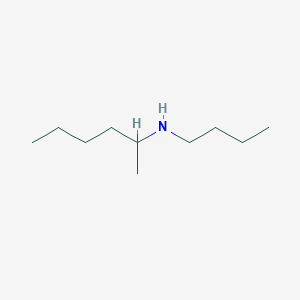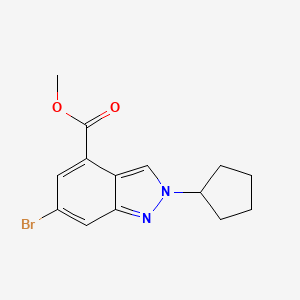
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a chemical compound with the molecular formula C12H17NO2 It is known for its unique structure, which includes a cyclopropylisoxazole ring attached to a cyclopentyl group with a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol typically involves the formation of the isoxazole ring followed by the attachment of the cyclopentyl group. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The cyclopentyl group can then be introduced through various organic reactions, such as Grignard reactions or other nucleophilic substitutions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .
化学反応の分析
Types of Reactions
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the isoxazole ring can produce various reduced derivatives.
科学的研究の応用
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.
Cyclopentyl Alcohols: Compounds with cyclopentyl groups attached to alcohol moieties.
Uniqueness
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is unique due to the combination of the cyclopropylisoxazole ring and the cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
[1-(5-cyclopropyl-1,2-oxazol-3-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H17NO2/c14-8-12(5-1-2-6-12)11-7-10(15-13-11)9-3-4-9/h7,9,14H,1-6,8H2 |
InChIキー |
OOKVWQMRXWRANR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CO)C2=NOC(=C2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)
![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)


![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)


![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)
